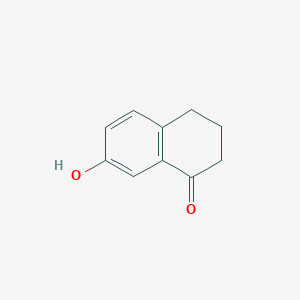

7-Hydroxy-1-tetralone

描述

Overview of Tetralone Scaffold in Chemical Sciences

The tetralone scaffold, chemically known as 3,4-dihydro-2H-naphthalen-1-one, is a bicyclic ketone with a benzene (B151609) ring fused to a cyclohexanone (B45756) ring. semanticscholar.org This structure serves as a fundamental building block in organic synthesis due to its reactivity and suitability as a starting material for a wide array of synthetic heterocyclic compounds, natural products, and pharmaceuticals. researchgate.netingentaconnect.com Many α-tetralone derivatives are key intermediates in the synthesis of therapeutically important compounds, including some antibiotics, antidepressants, and agents for treating Alzheimer's disease. researchgate.netingentaconnect.com The versatility of the tetralone scaffold has cemented its important role in medicinal chemistry and drug discovery. nih.gov

Historical Context of 7-Hydroxy-1-tetralone Studies

Historically, research on this compound and its derivatives has evolved from foundational synthetic chemistry to more focused pharmacological investigations. A common and established method for synthesizing this compound is through the demethylation of 7-methoxy-1-tetralone (B20472). smolecule.comresearchgate.net Early studies likely focused on establishing such synthetic routes and characterizing the compound's basic chemical properties.

Over time, the scientific focus has shifted towards exploring its biological activities. A significant area of investigation has been its role as a monoamine oxidase (MAO) inhibitor. smolecule.com These studies have been instrumental in understanding the structure-activity relationships of tetralone derivatives, revealing how modifications to the core structure can impact their inhibitory potency against different MAO isoforms. smolecule.com Furthermore, this compound has been utilized as a pharmacological tool to study the human histamine (B1213489) H3 receptor, which is involved in regulating neurotransmitter release. smolecule.comchemicalbook.com

Scope and Objectives of Research on this compound

Current research on this compound is diverse, with several key objectives driving scientific inquiry. A primary goal is the development of new therapeutic agents. Given its demonstrated activity as a potent MAO inhibitor, particularly with selectivity for MAO-B, it is being investigated as a lead compound for therapies targeting neurodegenerative conditions like Parkinson's disease and for the treatment of depression. researchgate.netnih.gov

Another major research focus is its use as a chemical intermediate. This compound serves as a crucial building block for the synthesis of more complex molecules and various pharmaceuticals. smolecule.com For example, it is an essential intermediate in the synthesis of the opioid analgesic drug (-)-dezocine. smolecule.com

Furthermore, ongoing studies aim to fully elucidate the structure-activity relationships of C7-substituted tetralones to design even more potent and selective inhibitors for specific biological targets. researchgate.net This includes investigating a range of derivatives to understand how different functional groups at the C7 position affect biological activity. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-hydroxy-3,4-dihydro-2H-naphthalen-1-one | nih.gov |

| CAS Number | 22009-38-7 | nih.gov |

| Molecular Formula | C₁₀H₁₀O₂ | nih.gov |

| Molecular Weight | 162.19 g/mol | |

| Boiling Point | 215°C/12mmHg | chemicalbook.com |

Interactive Data Table: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks | Source |

| Infrared (IR) Spectroscopy | Carbonyl (C=O): ~1680 cm⁻¹, Hydroxyl (O-H): ~3300 cm⁻¹ (broad), Aromatic C-H: 3000–3100 cm⁻¹ | |

| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z 162.19 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFSAJZSDNYVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341263 | |

| Record name | 7-Hydroxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22009-38-7 | |

| Record name | 3,4-Dihydro-7-hydroxy-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22009-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Hydroxy 1 Tetralone and Its Derivatives

Established Synthetic Routes

Established synthetic routes to 7-Hydroxy-1-tetralone often involve multi-step processes that leverage well-understood chemical reactions. These methods provide reliable pathways to the target compound and its derivatives, with a focus on achieving good yields and high purity.

Demethylation of 7-Methoxy-1-tetralone (B20472) Precursors

A prevalent and direct method for the synthesis of this compound is the demethylation of its methoxy analogue, 7-Methoxy-1-tetralone. This process involves the cleavage of the methyl ether to reveal the desired hydroxyl group.

The use of aluminum chloride (AlCl₃) as a Lewis acid catalyst is a common and effective method for the demethylation of aryl methyl ethers, including 7-Methoxy-1-tetralone. google.com The reaction proceeds by the coordination of the aluminum chloride to the ether oxygen, which facilitates the cleavage of the methyl-oxygen bond.

A typical procedure involves slowly adding 7-Methoxy-1-tetralone to a suspension of anhydrous aluminum chloride in a suitable solvent, such as anhydrous toluene, under an inert atmosphere like nitrogen. google.com The reaction mixture is then heated to drive the demethylation process. google.com

The efficiency and purity of the this compound obtained from this demethylation reaction are highly dependent on the reaction conditions. Key parameters that can be optimized include the reaction temperature, duration, and the stoichiometry of the reagents.

For instance, heating the reaction mixture of 7-Methoxy-1-tetralone and aluminum chloride in toluene at 110°C for one hour has been shown to be effective. google.com Following the heating phase, the reaction is quenched by carefully adding water at a reduced temperature to decompose the aluminum complexes. google.com The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate. google.com Further purification can be achieved by grinding the crude product with a solvent such as methanol, which can yield a high-purity white solid. google.com A reported synthesis using this method yielded 90% of the crude product, which was then purified. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 7-Methoxy-1-tetralone | google.com |

| Reagent | Aluminum Chloride (AlCl₃) | google.com |

| Solvent | Anhydrous Toluene | google.com |

| Temperature | 110 °C | google.com |

| Reaction Time | 1 hour | google.com |

| Work-up | Quenching with water, extraction with ethyl acetate | google.com |

| Purification | Grinding with methanol | google.com |

| Yield | 90% (crude) | google.com |

Multi-step Synthetic Procedures from p-Methoxyphenylacetic acid

Another synthetic approach involves the construction of the tetralone ring system from simpler aromatic precursors like p-methoxyphenylacetic acid or its derivatives. This multi-step process typically involves a Friedel-Crafts acylation followed by reduction and intramolecular cyclization.

A representative synthesis starts with the Friedel-Crafts acylation of anisole (methoxybenzene) with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. google.com This reaction forms 4-(4-methoxyphenyl)-4-oxobutyric acid. The keto group in this intermediate is then reduced to a methylene group to yield 4-(4-methoxyphenyl)butyric acid. google.com The subsequent step involves the conversion of the carboxylic acid to its acid chloride, typically using a reagent like thionyl chloride. google.com Finally, an intramolecular Friedel-Crafts acylation (cyclization) of the acid chloride, again promoted by a Lewis acid, yields 7-Methoxy-1-tetralone. google.com This intermediate can then be demethylated as described in the previous section to afford this compound.

| Step | Reaction | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Anisole, Succinic anhydride, AlCl₃ | 4-(4-methoxyphenyl)-4-oxobutyric acid | google.com |

| 2 | Reduction | - | 4-(4-methoxyphenyl)butyric acid | google.com |

| 3 | Acid Chloride Formation | Thionyl chloride | 4-(4-methoxyphenyl)butyryl chloride | google.com |

| 4 | Intramolecular Friedel-Crafts Acylation | AlCl₃ | 7-Methoxy-1-tetralone | google.com |

Regioselective Methylene Oxidation

The regioselective oxidation of a methylene group at the benzylic position of a tetralin precursor offers another route to tetralone derivatives. An efficient method for this transformation is the oxidation of tetrahydronaphthalenes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. This reaction is typically carried out in refluxing aqueous acetic acid and can achieve high regioselectivity and good yields, ranging from 90% to 98%. This approach allows for the synthesis of highly functionalized α-tetralones from the corresponding tetralin precursors.

Advanced Synthetic Approaches

The synthesis of this compound and its derivatives has evolved to include sophisticated methodologies that offer improvements in efficiency, scalability, and stereochemical control. These advanced approaches are critical for meeting the demands of industrial production and for the development of novel compounds with specific biological activities.

Continuous-Flow Technology in Industrial Synthesis

Continuous-flow chemistry has emerged as a powerful technology for the industrial synthesis of pharmaceutical intermediates, offering advantages such as enhanced safety, improved heat and mass transfer, and greater consistency compared to traditional batch processes. purdue.eduaurigeneservices.com While the direct continuous-flow synthesis of this compound is not extensively detailed in publicly available literature, a multi-step continuous-flow strategy has been successfully developed for its immediate precursor, 7-methoxy-1-tetralone. researchgate.net This is significant as this compound is commonly synthesized through the demethylation of 7-methoxy-1-tetralone. chemicalbook.comsmolecule.com

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis of 7-Methoxy-1-tetralone

| Parameter | Traditional Batch Process | Continuous-Flow Process |

|---|---|---|

| Overall Yield | ~50% | Up to 76.6% |

| Purity | 92% | 99% |

| Reaction Time | Hours | Minutes |

| Throughput | Lower | 0.49 g/h |

| Process Control | Less Precise | Highly Controlled |

Stereoselective Synthesis of Enantiomeric Forms

The stereoselective synthesis of the enantiomeric forms of this compound, (R)-7-hydroxy-1-tetralone and (S)-7-hydroxy-1-tetralone, is of significant interest due to the often distinct pharmacological activities of individual enantiomers. Methodologies for achieving high enantiomeric purity typically involve asymmetric synthesis or resolution of a racemic mixture.

One common approach involves the asymmetric reduction of the corresponding prochiral tetralone. While specific examples for this compound are not abundant, the principles of asymmetric reduction are well-established for related tetralone structures. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. For instance, the enantioselective monoreduction of a tetralin-1,4-dione has been used to produce a chiral 4-hydroxy-1-tetralone with excellent enantioselectivity. semanticscholar.org

Another strategy is the Sharpless asymmetric dihydroxylation of a precursor olefin, followed by further chemical transformations. For example, a two-stage, three-step synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid from 7-methoxy tetralone has been described, which utilizes an optimized Wittig olefination and Sharpless asymmetric dihydroxylation. researchgate.net Such methodologies can be adapted for the synthesis of the chiral centers in this compound derivatives.

Table 2: Potential Strategies for Stereoselective Synthesis

| Method | Description | Key Reagents/Catalysts |

|---|---|---|

| Asymmetric Reduction | Enantioselective reduction of the carbonyl group of a prochiral tetralone. | Chiral borane reagents (e.g., CBS catalyst), chiral metal hydrides, asymmetric transfer hydrogenation catalysts. |

| Kinetic Resolution | Resolution of a racemic mixture of this compound or a derivative by reacting it with a chiral reagent or catalyst that preferentially reacts with one enantiomer. | Chiral acylating agents, lipases. |

| Chiral Pool Synthesis | Synthesis starting from a readily available chiral starting material. | Not directly applicable for this specific target without a suitable starting material. |

| Asymmetric Dihydroxylation | Introduction of chirality via the dihydroxylation of a double bond in a precursor molecule using a chiral catalyst. | AD-mix-α, AD-mix-β. |

Synthesis of Substituted Derivatives

Aminotetralone and aminotetralin analogues are important classes of compounds, with some exhibiting significant activity at various receptors in the central nervous system. The synthesis of these analogues often starts from a substituted tetralone, such as this compound. One common synthetic route involves the conversion of the ketone functionality of the tetralone into an amine. This can be achieved through reductive amination.

For example, a racemic mixture of a methoxy-2-(N-propylamino)tetralin was prepared via a reductive amination reaction of the corresponding 5-methoxy-2-tetralone with n-propylamine. buct.edu.cn A similar strategy could be employed starting from this compound, where the hydroxyl group may first need to be protected. The resulting aminotetralone can then be further reduced to the corresponding aminotetralin. The synthesis of novel 5-substituted-2-aminotetralin analogs has also been reported to investigate their affinity for serotonin (B10506) receptors. ebi.ac.uk

The C7 position of the alpha-tetralone scaffold is a common site for chemical modification to explore structure-activity relationships, particularly for monoamine oxidase (MAO) inhibition. nih.gov Starting from this compound, the hydroxyl group serves as a convenient handle for introducing a wide variety of substituents.

A typical synthetic approach involves the alkylation of the hydroxyl group with various alkyl or arylalkyl halides in the presence of a base. nih.gov For instance, this compound can be reacted with different benzyl (B1604629) bromides or 2-phenoxyethyl bromide to yield a series of C7-substituted 1-tetralone (B52770) derivatives. nih.gov These derivatives have been synthesized and evaluated for their inhibitory activity against MAO-A and MAO-B. nih.gov Research has shown that substitution at the C7 position generally leads to more potent MAO inhibition compared to substitution at the C5 or C6 positions. nih.gov

Table 3: Examples of C7-Substituted Alpha-Tetralone Derivatives from this compound

| Reagent | Resulting C7-Substituent |

|---|---|

| Benzyl bromide | Benzyloxy |

| 2-Phenoxyethyl bromide | 2-Phenoxyethoxy |

| Substituted benzyl bromides | Substituted benzyloxy moieties |

The introduction of halogen atoms, such as fluorine, bromine, or chlorine, into the structure of this compound can significantly alter its physicochemical and biological properties. chemimpex.com Halogenation can be achieved through various synthetic methods, depending on the desired halogen and its position on the tetralone ring.

For the synthesis of fluorinated derivatives, such as 7-fluoro-1-tetralone, specific fluorinating agents are employed. chemimpex.comsemanticscholar.org While direct fluorination of this compound can be challenging, a multi-step synthesis starting from a fluorinated precursor is a common strategy.

Bromination of aromatic rings is a well-established transformation. The synthesis of 7-bromo-1-tetralone can be achieved through the cyclization of 4-(4-bromophenyl)butanoic acid using a condensing agent like phosphorus pentoxide. chemicalbook.com The synthesis of various brominated hydroxyanthraquinones has also been explored, showcasing methods for regioselective bromination. beilstein-journals.orgnih.gov

The synthesis of chloro- and bromo-tricyclic ethynylcyanodienones has been reported starting from 8-chloro- and 8-bromo-1-tetralone, respectively, indicating the availability of these halogenated starting materials for further derivatization. researchgate.net

Table 4: Synthetic Approaches to Halogenated 1-Tetralone Derivatives

| Halogen | Synthetic Method | Starting Material Example |

|---|---|---|

| Fluorine | Multi-step synthesis involving fluorinated precursors. | Not specified for this compound directly. |

| Bromine | Cyclization of a brominated phenylalkanoic acid. | 4-(4-bromophenyl)butanoic acid |

| Chlorine | Regioselective oxidation followed by conversion of an amino group. | N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |

Purification and Characterization Techniques in the Synthesis of this compound

The successful synthesis of this compound and its derivatives is critically dependent on robust methods for purification and detailed techniques for structural confirmation. Following a chemical synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, byproducts, and residual reagents. Therefore, a multi-step approach involving both purification and comprehensive characterization is essential to isolate the target molecule and verify its identity, purity, and structural integrity.

Recrystallization and Column Chromatography

Purification is a critical step to isolate this compound from the crude reaction mixture. The two most common and effective methods employed for this purpose are recrystallization and column chromatography.

Recrystallization is a technique used to purify solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the crude product, including this compound and impurities, at an elevated temperature but will become a poor solvent for the desired compound as the solution cools, causing it to crystallize out while impurities remain dissolved. The selection of an appropriate solvent is key, with common choices for compounds like this compound including ethanol, ethyl acetate/hexane, or acetone (B3395972)/hexane mixtures. rochester.edu The process involves dissolving the impure solid in a minimum amount of hot solvent and then allowing the solution to cool slowly, promoting the formation of pure crystals.

Column chromatography is a versatile and widely used technique for separating components of a mixture on a larger scale. libretexts.org In the context of this compound synthesis, it is particularly useful for separating the target compound from structurally similar byproducts. The separation is based on the differential adsorption of the mixture's components to a stationary phase (typically silica gel) as a mobile phase (the eluent) passes through it. uvic.caalfa-chemistry.com

For this compound, a polar compound, silica gel is a suitable stationary phase. alfa-chemistry.com The mobile phase is usually a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone). commonorganicchemistry.com By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), compounds are eluted from the column in order of increasing polarity. The less polar impurities will travel down the column faster, while the more polar this compound will be retained more strongly by the silica gel and elute later. Fractions are collected and analyzed (often by Thin-Layer Chromatography) to identify those containing the pure product.

| Technique | Stationary Phase | Typical Mobile Phase/Solvent | Principle of Separation |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Differential adsorption based on polarity |

| Recrystallization | N/A | Ethanol, Acetone/Hexane, or similar solvent systems | Differential solubility at varying temperatures |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.net For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra are used to confirm the molecular structure.

¹H NMR provides information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons on the saturated part of the tetralone ring, and the hydroxyl proton. The chemical shift (δ) of each proton is influenced by its electronic environment. For instance, aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm), while the aliphatic protons of the tetralone ring appear further upfield. The hydroxyl (-OH) proton signal can vary in position and is often a broad singlet. rsc.org

¹³C NMR provides information on the different types of carbon atoms present in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum of this compound would be expected to show ten distinct signals, corresponding to its ten carbon atoms. The carbonyl carbon (C=O) is particularly characteristic, appearing significantly downfield (typically δ > 190 ppm). rsc.org Aromatic carbons are found in the δ 110-160 ppm range, while the aliphatic carbons appear in the upfield region of the spectrum.

| Spectrum Type | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | ~6.8 - 8.0 | Signals depend on substitution pattern. |

| Aliphatic Protons (-CH₂) | ~2.0 - 3.0 | Complex splitting patterns due to coupling. | |

| Hydroxyl Proton (-OH) | Variable, often broad | Position is concentration and solvent dependent. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | >195 | Characteristic downfield signal. |

| Aromatic Carbons (Ar-C) | ~115 - 160 | Six distinct signals expected. | |

| Aliphatic Carbons (-CH₂) | ~20 - 40 | Three distinct signals expected. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is invaluable for assessing the purity of a synthesized sample of this compound and for monitoring the progress of a reaction.

The technique utilizes a column packed with a stationary phase and a liquid mobile phase that is pumped through at high pressure. For a moderately polar compound like this compound, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. researchgate.net

When a sample is injected, its components travel through the column at different rates based on their relative affinity for the stationary and mobile phases. This compound, being polar, will have less affinity for the non-polar stationary phase and will elute relatively quickly with the polar mobile phase. The time it takes for the compound to pass through the column to the detector is known as its retention time, which is a characteristic feature under a specific set of conditions. A detector, typically a UV-Vis detector set at a wavelength where the compound absorbs light (e.g., 254 or 272 nm), measures the concentration of the compound as it elutes, producing a chromatogram. researchgate.netresearchgate.net The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Wakosile C18, Spherisorb ODS2) | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | researchgate.netresearchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | researchgate.netresearchgate.net |

| Detection | UV at ~272 nm or ~254 nm | researchgate.netresearchgate.net |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a fundamental tool for confirming the molecular weight of synthesized this compound and can provide information about its elemental composition.

In a typical experiment, the sample is introduced into the mass spectrometer where it is vaporized and ionized. Electron ionization (EI) is a common method where high-energy electrons bombard the molecule, knocking off an electron to form a molecular ion (M⁺·). uni-saarland.de This molecular ion's m/z value corresponds to the molecular weight of the compound. For this compound (C₁₀H₁₀O₂), the expected molecular weight is approximately 162.19 g/mol .

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the compound's elemental formula. rsc.org The exact mass of C₁₀H₁₀O₂ is calculated to be 162.0681, and HRMS can confirm this value to within a few parts per million, providing strong evidence for the correct chemical formula. rsc.org The molecular ion can also undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions creates a unique mass spectrum that can serve as a molecular fingerprint. chemguide.co.uk

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₂ | Determines the elemental composition. |

| Molecular Weight (Nominal) | 162 g/mol | Confirmed by the molecular ion peak (M⁺·) in MS. |

| Exact Mass (HRMS) | 162.0681 | Provides unambiguous confirmation of the elemental formula. rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is a technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. vscht.cz An IR spectrum is a plot of absorbance or transmittance versus the frequency of light (typically expressed as wavenumber, cm⁻¹).

The IR spectrum of this compound provides a diagnostic "fingerprint" confirming the presence of its key functional groups. The most prominent and identifiable absorptions include:

O-H Stretch: A strong and characteristically broad absorption band in the region of 3550-3200 cm⁻¹, indicative of the hydroxyl group. The broadening is due to intermolecular hydrogen bonding. libretexts.orgspecac.com

C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹. This peak is characteristic of a conjugated ketone, where the carbonyl group is conjugated with the aromatic ring. libretexts.org

C-H Stretch (Aromatic): Absorption bands typically appearing just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), confirming the presence of C-H bonds on the aromatic ring. vscht.cz

C-H Stretch (Aliphatic): Absorption bands appearing just below 3000 cm⁻¹, corresponding to the C-H bonds of the saturated portion of the tetralone ring. libretexts.org

C=C Stretch (Aromatic): One or more medium to weak absorption bands in the 1600-1450 cm⁻¹ region, which are characteristic of the carbon-carbon double bonds within the aromatic ring. vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3550 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | < 3000 | Medium |

| Ketone (C=O) | C=O Stretch | ~1680 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

Chemical Reactivity and Transformation of 7 Hydroxy 1 Tetralone

Oxidation Reactions

The phenolic hydroxyl group and the benzylic position of the ketone in 7-hydroxy-1-tetralone make it susceptible to oxidation.

Formation of Quinones

Oxidation of this compound can lead to the formation of quinones. smolecule.com For instance, the oxidation of the related 5,8-dihydroxy-1-tetralone is a known route to produce juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) and naphthazarin (5,8-dihydroxy-1,4-naphthoquinone). ut.ac.irwikipedia.org This transformation involves the dehydrogenation of the tetralone ring system. ut.ac.ir

Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

A variety of oxidizing agents can be employed to effect the transformation of hydroxytetralones to quinones. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). smolecule.comacs.org Other potent oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and silver(I) oxide have also been successfully used for the oxidative dehydrogenation of 1-tetralones. ut.ac.irwikipedia.org For example, treatment of 5,8-dihydroxy-1-tetralone with DDQ in refluxing benzene (B151609) or with silver(I) oxide in refluxing 1,4-dioxane (B91453) yields juglone in good yields. ut.ac.ir Manganese dioxide has also been utilized, producing a mixture of juglone and naphthazarin. ut.ac.ir

Reduction Reactions

The carbonyl group of this compound is readily reduced to a secondary alcohol. smolecule.com

Conversion of Keto Group to Secondary Alcohols

The reduction of the keto group in 1-tetralone (B52770) derivatives yields the corresponding secondary alcohols. smolecule.comnih.gov This transformation is a common strategy in the synthesis of various biologically active molecules. For example, the reduction of substituted 2-tetralones to their corresponding 2-tetralols is a key step in the synthesis of chiral building blocks. researchgate.net The stereochemistry of the resulting alcohol can often be controlled through the use of specific reagents or biocatalysts. researchgate.netnih.gov

Reducing Agents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Several reducing agents are effective for the conversion of the keto group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for this purpose. smolecule.comlibretexts.org Sodium borohydride is often preferred due to its milder nature and ease of handling. nih.govlibretexts.org The reduction of achiral carbonyl compounds like this compound with sodium borohydride typically results in a racemic mixture of the corresponding alcohol. nih.gov

Table 1: Reactivity of this compound

| Reaction Type | Functional Group | Reagents | Product(s) |

|---|---|---|---|

| Oxidation | Hydroxyl/Ring | Potassium Permanganate, Chromium Trioxide, DDQ, Silver(I) Oxide, Manganese Dioxide | Quinones |

| Reduction | Keto | Sodium Borohydride, Lithium Aluminum Hydride | Secondary Alcohols |

| Substitution | Hydroxyl | Alkyl Halides, Acyl Chlorides | Ethers, Esters |

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo substitution reactions to form ethers or esters. smolecule.com These reactions typically involve the use of alkyl halides or acyl chlorides in the presence of a base. smolecule.comlibretexts.org For example, this compound can be alkylated with substituted alkyl bromides in the presence of anhydrous potassium carbonate in acetone (B3395972) to yield the corresponding ether derivatives. nih.gov This reactivity allows for the synthesis of a diverse range of derivatives with potentially altered biological activities. nih.govsmolecule.com

Formation of Ethers and Esters

The hydroxyl group at the 7-position of the tetralone ring readily undergoes reactions to form ethers and esters.

Etherification: Williamson ether synthesis is a common method for preparing ether derivatives of this compound. frontiersin.org This reaction involves the deprotonation of the phenolic hydroxyl group with a base, such as potassium carbonate, followed by nucleophilic substitution with an alkyl halide. frontiersin.org For instance, 7-methoxy-1-tetralone (B20472), a key intermediate in the synthesis of the antidepressant agomelatine, can be synthesized by methylating this compound with dimethyl sulfate (B86663) under alkaline conditions. guidechem.com Another example is the reaction with benzyl (B1604629) bromide to form the corresponding benzyl ether derivative.

Esterification: Esters of this compound can be formed through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. For example, benzoylation of 1-hydroxy-5-methoxytetralin, a related compound, is a step in the synthesis of 8-methoxy-1-tetralone. researchgate.net

Table 1: Examples of Ether and Ester Formation Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Dimethyl sulfate / Base | 7-Methoxy-1-tetralone | Etherification |

| This compound | Benzyl bromide / Base | 7-(Benzyloxy)-1-tetralone | Etherification |

| This compound | Acyl chloride / Base | 7-Acyloxy-1-tetralone | Esterification |

| 1-Hydroxy-5-methoxytetralin | Benzoyl chloride | 1-Benzoyloxy-5-methoxytetralin | Esterification |

Alkylation and Hydrolysis Reactions

Alkylation reactions of this compound can occur at different positions depending on the reaction conditions and the specific derivative used. O-alkylation of the hydroxyl group is a common transformation, as discussed in the formation of ethers. google.com C-alkylation at the C2 position, adjacent to the carbonyl group, is also possible. For instance, 2-alkyl-1-tetralones can be synthesized through the alkylation of 2-methoxycarbonyl-1-tetralone, followed by removal of the carboxyl group.

Hydrolysis reactions are relevant for derivatives of this compound. For example, the hydrolysis of 7-methoxy-1-tetralone can regenerate the parent this compound. smolecule.com Similarly, ester derivatives can be hydrolyzed back to the phenol. The hydrolysis of an ester intermediate is a key step in a multi-step synthesis of 8-methoxy-1-tetralone from 1-hydroxy-5-methoxytetralin. researchgate.net

Cyclization Reactions for Heterocyclic Compound Synthesis

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. smolecule.com The presence of both a ketone and a reactive aromatic ring allows for the construction of fused heterocyclic systems.

For instance, 7-methoxy-1-tetralone has been utilized in the synthesis of substituted derivatives of 3a,4,5,6-tetrahydrosuccinimido[3,4-b]acenaphthen-10-one and 13H-benzo researchgate.netsigmaaldrich.comindolo[3,2-c]quinolines. sigmaaldrich.com Furthermore, α-tetralone derivatives can undergo electrochemical synthesis to form spirolactones. chim.it Ternary condensations involving α-tetralone, aromatic aldehydes, and malononitrile (B47326) can produce benzo[h]quinoline (B1196314) derivatives. researchgate.net Similarly, reactions with isatin (B1672199) and malononitrile can yield spiro[benzo(h)chromene-4-(4H),3'(3H)indol]-2'-[1H]-one, a precursor for other heterocyclic systems. researchgate.net

Reactions in Superacid Media

The behavior of phenolic compounds like this compound in superacid media is complex. In such strongly acidic environments, protonation can occur at either the hydroxyl group, forming an oxonium ion, or at various positions on the aromatic ring. researchgate.netchemrxiv.org The specific site of protonation is influenced by factors such as the acidity of the medium and the temperature. chemrxiv.org

For phenols in general, reaction with superacids can lead to the formation of OH and/or ring-protonated products. researchgate.net In some cases, dicationic species can be formed, which are highly reactive intermediates. researchgate.netnih.gov While specific studies on this compound in superacids are not extensively detailed in the provided results, the general reactivity patterns of phenols and cyclic ketones in these media suggest that it would undergo protonation. researchgate.netrushim.rubeilstein-journals.orgnih.govresearchgate.netacs.orgrsc.org The protonation of the carbonyl group is also a possibility, leading to the formation of a carboxonium ion. beilstein-journals.org

Thermal and Catalytic Decomposition

The thermal stability of tetralone derivatives is a relevant consideration for their application in high-temperature reactions. While specific data on the thermal decomposition of this compound is sparse, it is known that tetralones, in general, can decompose at elevated temperatures. For example, 8-nitro-2-tetralone (B1508173) is reported to decompose above 200°C. The decomposition of organic components in materials containing tetralone derivatives has been observed at temperatures around 250-275°C. researchgate.net

Catalytic decomposition or transformation is also a feature of tetralone chemistry. For instance, the catalytic dehydrogenation of tetralones can be achieved using palladium on carbon (Pd/C) at high temperatures. cdnsciencepub.com

Biological Activities and Mechanisms of Action

Enzyme Inhibition Studies

7-Hydroxy-1-tetralone has been identified as an inhibitor of several key enzymes, a characteristic that underscores its potential as a pharmacological tool and a lead compound in drug discovery. smolecule.com Its inhibitory actions are not uniform across all enzymes, showing selectivity and varying potency depending on the target.

Monoamine Oxidase (MAO) Inhibition

One of the most studied activities of this compound and its derivatives is the inhibition of monoamine oxidase (MAO) enzymes. smolecule.com MAOs are crucial in the metabolism of monoamine neurotransmitters, and their inhibition can lead to increased levels of these neurotransmitters in the brain. smolecule.com

Research has shown that 1-tetralone (B52770) derivatives can inhibit both MAO-A and MAO-B isoforms. nih.gov While many derivatives exhibit selectivity for MAO-B, some have also been identified as potent inhibitors of MAO-A. nih.gov For instance, certain C7-substituted α-tetralone derivatives have demonstrated high-potency inhibition of both MAO-A and MAO-B, with IC50 values in the submicromolar range for both isoforms. researchgate.net However, these C7-substituted compounds were consistently found to be selective for MAO-B over MAO-A. researchgate.net The selectivity for MAO-B is a significant finding, as inhibitors of this particular isoform are relevant in the management of neurodegenerative conditions like Parkinson's disease. smolecule.com In contrast, MAO-A inhibitors are typically associated with antidepressant effects. dovepress.com

The position of substituents on the 1-tetralone ring plays a crucial role in determining the potency of MAO inhibition. Studies have consistently shown that substitution at the C7 position results in more potent inhibition compared to substitutions at the C5 or C6 positions. nih.gov This highlights the importance of the 7-hydroxy group in this compound for its interaction with MAO enzymes. Furthermore, the nature of the substituent at the C7 position also influences activity. For example, arylalkyloxy substitution at this position has been shown to yield compounds with high inhibitory potencies for MAO-B. researchgate.net The presence of a substituent, such as a benzyloxy or phenoxyethoxy group, is a requirement for significant MAO inhibition. nih.gov

The mechanism of enzyme inhibition by tetralone derivatives is thought to involve hydrophobic interactions and hydrogen bonding between the inhibitor and the enzyme's active site. It is proposed that the polar 1-tetralone moiety binds within the substrate cavity of MAO-B, where it can form polar interactions like hydrogen bonds. nih.gov The substituent group then extends into the entrance cavity, which is characterized by largely van der Waals interactions. nih.gov This binding mode is crucial for the compound's inhibitory effect.

Cytochrome P450 Enzyme Inhibition (e.g., CYP24A1)

Derivatives of this compound have also been investigated for their ability to inhibit cytochrome P450 enzymes, specifically CYP24A1. This enzyme is responsible for the inactivation of the active form of vitamin D3, 1,25-dihydroxyvitamin D3. nih.govazurewebsites.net Inhibition of CYP24A1 can therefore enhance the anti-tumor effects of vitamin D3. nih.govnih.gov While tetralones are generally less potent CYP24A1 inhibitors than azole-based compounds, they can achieve a greater degree of selectivity. nih.gov This selectivity is attributed to their binding mechanism, which involves hydrogen bonds and van der Waals forces within the active site, rather than direct binding to the heme iron. nih.gov

Inhibition of Human Liver Butyric Acid Production

There is some indication that this compound may have inhibitory effects on the production of butyric acid in the human liver. biosynth.com This effect is suggested to be due to its ability to interact with hydrogen bonding sites in the relevant enzyme. biosynth.com However, detailed studies on this specific activity are less extensive compared to its MAO and CYP24A1 inhibitory actions.

Receptor Interactions

The interaction of this compound and its analogs with various receptors has been a subject of study, revealing a range of activities from influencing neurotransmitter systems to interacting with opioid receptors.

Histamine (B1213489) H3 Receptor Studies

This compound and its derivatives have been investigated for their interaction with the human histamine H3 (hH3) receptor. chemicalbook.com Studies have shown that while these compounds can serve as precursors for ligands that bind to the hH3 receptor, the position of the hydroxyl group may not significantly alter binding affinity. Specifically, the variation from a 6-hydroxy to a this compound derivative does not lead to a remarkable difference in binding or higher affinities at the hH3 receptor. frontiersin.orgnih.gov

Novel fluorescent chalcone-based ligands derived from tetralones, including this compound, have been synthesized and shown to exhibit affinities for the hH3 receptor in the nanomolar range, comparable to the reference antagonist ciproxifan. frontiersin.orgnih.gov These fluorescent ligands are valuable tools for visualizing the hH3 receptor on cells and for use in non-radioactive binding assays. researchgate.net The research indicates a high preference for the H3 receptor over H1 and H4 receptors. nih.gov

Dopamine (B1211576) Receptor (D2/D3) Inhibition

The tetralone scaffold is recognized as a promising structure for designing potent inhibitors of various enzymes and receptors, including dopamine receptors. researchgate.net Research on aminotetralin derivatives, which share a structural similarity, has shown activity at central dopamine receptors. researchgate.netacs.org Specifically, derivatives of 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT), a known dopamine D3 receptor agonist, have been synthesized and studied. nih.govdntb.gov.ua

One study concluded that the behavioral effects of 7-OH-DPAT are primarily due to its activation of dopamine D2 receptors in the nucleus accumbens, suggesting that mesolimbic D3 receptors may not play a significant role in certain dopamine-dependent behaviors. nih.gov The synthesis of various C7-substituted α-tetralones has been explored for their potential as dopamine D2/D3 receptor agonists. researchgate.net

Opioid Receptor Agonist Activity

Derivatives of this compound have demonstrated activity at opioid receptors. A study on 3-dimethylamino-7-hydroxy-2,2-dimethyl-1-tetralone, a substituted analog, revealed that it acts as an opioid agonist. pacific.edunih.gov This compound inhibited contractions in isolated guinea pig ileum and mouse vas deferens preparations in a concentration-dependent manner, and these effects were antagonized by naloxone, a known opioid antagonist. pacific.edu

Further investigation suggested a preference for the µ-opioid receptor, as its agonist effects were irreversibly antagonized by β-funaltrexamine, a µ-receptor-selective antagonist. pacific.edu A series of aminotetralones and aminotetralins synthesized from a common intermediate also exhibited opioid agonist activity of varying potencies and receptor selectivities in the isolated guinea pig ileum assay. pacific.edu One specific compound, 3-dimethylamino-7-hydroxy-2,2-dimethyl-1-tetralone, showed the highest potency and appeared to exert its activity primarily through the µ-receptor. pacific.edu

Cellular and Molecular Effects

Beyond receptor interactions, this compound and its derivatives have been shown to exert effects at the cellular and molecular level, most notably in the context of cancer research.

Anticancer Properties

Derivatives of tetralone, including this compound, have been identified as possessing anticancer properties. These compounds have the potential to inhibit the growth of various cancer cell lines.

Research has demonstrated the cytotoxic effects of tetralone derivatives against several human cancer cell lines. For instance, certain tetralone derivatives have been shown to inhibit the growth of DU-145 (prostate cancer) and HepG2 (hepatocellular carcinoma) cells. In some cases, combining these compounds with agents like Vitamin D3 resulted in enhanced growth inhibition, suggesting a synergistic effect. A study on 7-methoxy-1-tetralone (B20472), a related compound, showed that it significantly suppressed the proliferation of HepG2 cells. nih.gov

Derivatives have also been evaluated against the A549 (lung cancer) cell line. nih.govarabjchem.orgfrontiersin.org For example, chalcone-1,2,3-triazole hybrids, which can be synthesized from tetralone precursors, have been shown to cause cell cycle arrest and induce apoptosis in A549, DU-145, and HepG2 cells. nih.gov Another study on coumarin-pyrazole hybrids demonstrated significant cytotoxicity against A549 and DU-145 cell lines. researchgate.net

Synergistic Effects with Other Agents (e.g., Vitamin D3)

Studies have revealed that this compound and its related derivatives can work in concert with other therapeutic agents to produce enhanced effects, particularly in the context of cancer treatment. A notable example is its synergistic relationship with Vitamin D3 and its metabolites. nih.gov When combined, these compounds have demonstrated a significantly greater inhibition of cancer cell growth than either agent used alone.

This enhanced activity is believed to stem from the inhibition of specific cytochrome P450 enzymes, particularly CYP24A1. The CYP24A1 enzyme is responsible for the catabolism (breakdown) of 1,25(OH)₂D₃ (calcitriol), the biologically active form of Vitamin D. nih.gov By inhibiting CYP24A1, tetralone derivatives can extend the half-life and increase the local concentration of active Vitamin D in tumor cells, thereby potentiating its anti-proliferative effects. nih.gov In studies involving DU-145 prostate cancer cells, the combination of a tetralone derivative and calcitriol (B1668218) led to a marked increase in growth inhibition.

Synergistic Anticancer Activity with Vitamin D3 Metabolites

| Cell Line | Combined Agents | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| DU-145 (Prostate Cancer) | Tetralone Derivative & Calcitriol (Active Vitamin D3) | Over 25% greater growth inhibition compared to individual agents. | Inhibition of the CYP24A1 enzyme, increasing the bioavailability of calcitriol. nih.gov |

| HepG2 (Hepatocellular Carcinoma) | Tetralone Derivative & Vitamin D3 | Enhanced growth inhibition. | Inhibition of cytochrome P450 enzymes. |

Impact on Cell Proliferation and Apoptosis Biomarkers (e.g., p21^waf1/cip1, GADD45 mRNA)

The synergistic activity of tetralone derivatives and Vitamin D3 is further evidenced by their combined impact on key biomarkers of cell proliferation and apoptosis. The enhanced anticancer effect correlates with the increased expression of genes that regulate the cell cycle and DNA damage response. nih.gov

Specifically, the combination treatment has been shown to upregulate the expression of p21^waf1/cip1 and GADD45 mRNA. nih.gov The p21^waf1/cip1 protein is a potent cyclin-dependent kinase inhibitor that functions as a regulator of cell cycle progression at the G1 and S phases, effectively halting cell proliferation. nih.gov The GADD45 (Growth Arrest and DNA Damage-inducible) genes are activated by cellular stress and DNA damage, and they play a crucial role in inducing cell cycle arrest and apoptosis (programmed cell death). nih.gov The upregulation of these biomarkers provides a molecular basis for the observed growth inhibition in cancer cells treated with both a tetralone derivative and Vitamin D3.

Modulation of Cellular Biomarkers

| Biomarker | Function | Effect of Combined Treatment (Tetralone Derivative + Vitamin D3) |

|---|---|---|

| p21^waf1/cip1 | Cell cycle inhibitor, induces growth arrest. nih.gov | Increased mRNA expression levels. nih.gov |

| GADD45 mRNA | Mediates growth arrest and apoptosis in response to DNA damage. nih.gov | Increased mRNA expression levels. nih.gov |

Antifungal and Antimicrobial Properties

Beyond its anticancer potential, this compound and its structural analogs have demonstrated notable antifungal and antimicrobial properties. nih.gov These compounds are recognized as a promising scaffold for the development of new antimicrobial agents. mdpi.com

Research has shown that various tetralone derivatives can inhibit the growth of a range of fungi and bacteria. nih.gov They have shown efficacy against fungal pathogens such as Aspergillus niger and Candida albicans. nih.gov Furthermore, their antibacterial activity has been observed against numerous Gram-positive and some Gram-negative strains, with performance in some cases being comparable to established reference antibiotics. nih.gov Some derivatives have also shown the ability to reverse multi-drug resistance in bacteria like Escherichia coli by inhibiting efflux pumps. mdpi.com

Antimicrobial Spectrum of Tetralone Derivatives

| Activity Type | Targeted Pathogens | Reference |

|---|---|---|

| Antifungal | Aspergillus niger, Candida albicans, Penicillium expansum | nih.gov |

| Antibacterial | Gram-positive bacteria (e.g., Staphylococcus aureus), some Gram-negative bacteria (e.g., Escherichia coli) | nih.govmdpi.com |

Neurotransmitter Level Modulation

This compound exhibits significant activity within the central nervous system, primarily through the modulation of neurotransmitter levels. This is achieved through at least two distinct mechanisms: enzyme inhibition and receptor interaction. smolecule.com

The most prominent mechanism is the inhibition of monoamine oxidase (MAO) enzymes. smolecule.comsmolecule.com MAO-A and MAO-B are critical enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506) and dopamine. smolecule.comresearchgate.net By inhibiting these enzymes, C7-substituted tetralones can increase the synaptic concentrations of these neurotransmitters, an action that is central to the treatment of depression and Parkinson's disease. smolecule.comresearchgate.netresearchgate.net Additionally, research indicates that these compounds can interact with human histamine H3 receptors, which are also involved in regulating the release of various neurotransmitters in the brain. smolecule.com Some derivatives have also been noted to have an inhibitory effect on dopamine receptors. biosynth.com

Mechanisms of Neurotransmitter Modulation

| Molecular Target | Mechanism of Action | Effect on Neurotransmitters |

|---|---|---|

| Monoamine Oxidase (MAO-A & MAO-B) | Inhibition of enzyme activity. smolecule.comresearchgate.net | Increases levels of serotonin and dopamine. smolecule.comsmolecule.com |

| Histamine H3 Receptor | Interaction with the receptor. smolecule.com | Influences overall neurotransmitter levels in the brain. |

| Dopamine Receptors | Inhibitory activity against the receptors. biosynth.com | Blocks the action of dopamine. biosynth.com |

Pharmacological and Medicinal Chemistry Applications

Pharmaceutical Intermediate and Building Block

7-Hydroxy-1-tetralone serves as a crucial starting material or intermediate in the creation of more complex molecules with therapeutic properties. smolecule.com Its reactive nature allows for various chemical modifications, making it a versatile scaffold for synthesizing diverse pharmaceutical compounds. smolecule.comresearchgate.net

Synthesis of Antidepressants

This compound is a key player in the synthesis of certain antidepressant drugs. smolecule.com Its structural framework is incorporated into the final active pharmaceutical ingredient, contributing to the drug's ability to modulate neurotransmitter systems in the brain. researchgate.net The synthesis of various antidepressant molecules often involves metal-catalyzed reactions where tetralone derivatives are key intermediates. nih.gov

Synthesis of Serotonin (B10506) Reuptake Inhibitors (e.g., Sertraline)

Notably, this compound is a critical intermediate in the synthesis of sertraline (B1200038), a widely used selective serotonin reuptake inhibitor (SSRI). The tetralone structure forms the core of the sertraline molecule. The synthesis process involves the conversion of a tetralone derivative into the final sertraline compound. google.comresearchgate.net

Precursor for Opioid Analgesics (e.g., (-)-Dezocine)

This compound is an essential intermediate in the production of the opioid analgesic (-)-Dezocine. smolecule.com The synthesis of dezocine, a potent pain reliever, utilizes a multi-step process where 7-methoxy-1-tetralone (B20472), a related compound, is a key starting material that can be converted to the 7-hydroxy derivative. nih.gov

Development of Anti-inflammatory Drugs, Antibiotics, Anticonvulsants, and Muscle Relaxants

The utility of this compound extends to the development of a broad spectrum of other therapeutic agents. smolecule.com

Anti-inflammatory Drugs: Derivatives of tetralone have been investigated for their potential as anti-inflammatory agents. researchgate.netresearchgate.netjyoungpharm.org Research has explored how modifications to the tetralone structure can lead to compounds with potent anti-inflammatory effects, often by inhibiting key enzymes like cyclooxygenase-2 (COX-2). nih.gov

Antibiotics: The tetralone scaffold has been explored in the development of new antibiotic compounds. smolecule.com

Anticonvulsants: The chemical structure of this compound is relevant to the synthesis of anticonvulsant drugs. smolecule.com While research into novel antiepileptic drugs is ongoing, various heterocyclic compounds, some of which can be derived from tetralone structures, have shown promise. nih.govbiomedpharmajournal.orgmdpi.comopenaccessjournals.com

Muscle Relaxants: This compound also serves as a building block in the synthesis of muscle relaxants. smolecule.com The development of neuromuscular blocking drugs has a long history, with various chemical structures being explored to achieve the desired pharmacological effects. nih.govwashington.edu

Drug Discovery and Development

Beyond its role as a synthetic intermediate, this compound and its derivatives are valuable tools in drug discovery and development. smolecule.com The presence of the hydroxyl group at the seventh position gives it distinct chemical reactivity and biological activity, making it a valuable compound for exploring new therapeutic applications. smolecule.com Researchers utilize these compounds to study enzyme inhibition and to understand structure-activity relationships, which is crucial for designing more potent and selective drugs. researchgate.net For instance, C7-substituted α-tetralone derivatives have been synthesized and studied as potent inhibitors of monoamine oxidase (MAO), enzymes linked to depression and Parkinson's disease. researchgate.net

Agricultural Applications (e.g., Plant Growth/Stress Responses)

The applications of tetralone derivatives extend beyond medicine into agriculture. Analogues of tetralone have been investigated for their ability to mimic the effects of plant hormones like abscisic acid (ABA), which is involved in plant growth and responses to stress. Some tetralone analogues have shown superior activity in promoting seed germination under stressful conditions compared to natural ABA, suggesting their potential use as biostimulants to enhance crop resilience. nih.gov These compounds could help improve plant tolerance to various environmental challenges. dntb.gov.uaajiagrosolutions.comroutledge.commdpi.com

Advanced Analytical Characterization in Research

Chromatographic Techniques

Chromatography is a cornerstone for separating and analyzing chemical mixtures. Gas chromatography, in particular, is a principal method for assessing the purity of 7-Hydroxy-1-tetralone.

Gas chromatography is frequently utilized to determine the purity of this compound, with commercial suppliers often guaranteeing a purity of 98.0% or higher as measured by this method. avantorsciences.comfishersci.comtcichemicals.com This technique separates volatile compounds in a sample, allowing for the quantification of the primary compound and the detection of any impurities.

In conjunction with mass spectrometry (GC-MS), this analysis provides detailed structural information. The mass spectrum for this compound shows characteristic fragmentation patterns that are used for its identification. nih.gov

GC-MS Spectral Data for this compound

| Parameter | Value |

|---|---|

| NIST Number | 269769 |

| Total Peaks | 66 |

| Top Peak (m/z) | 106 |

| 2nd Highest Peak (m/z) | 162 |

| 3rd Highest Peak (m/z) | 134 |

Data sourced from PubChem. nih.gov

This data is crucial for confirming the molecular structure and identifying the compound in complex mixtures.

Titration Analysis

Alongside chromatographic methods, classical wet chemistry techniques like titration are used to verify the purity of this compound. avantorsciences.com Specifically, neutralization titration is employed, with suppliers specifying a minimum purity of 98.0% by this method. avantorsciences.com This type of titration involves reacting the acidic phenolic hydroxyl group of the this compound with a standardized basic solution. The amount of base required to neutralize the compound allows for a precise calculation of its purity.

Reference Standard in Analytical Methods

This compound is utilized as a reference standard in various analytical methods. biosynth.com Chemical suppliers provide it as a high-purity material for pharmaceutical testing and other research applications. biosynth.comscimplify.com As a reference standard, it serves as a benchmark against which unknown samples can be compared. This is essential for ensuring the accurate quantification and identification of the compound in experimental assays, such as those involving High-Performance Liquid Chromatography (HPLC) and mass spectrometry. netascientific.com

Computational and Theoretical Studies

Energetic Studies

Energetic studies, combining experimental calorimetry with computational calculations, have been employed to determine key thermodynamic properties of 7-Hydroxy-1-tetralone. These properties are vital for chemical process design and for understanding the molecule's relative stability.

The experimental gas-phase standard molar enthalpy of formation (ΔfH°m(g)) for this compound at 298.15 K is derived by combining the standard molar enthalpy of formation in the crystalline phase with the standard molar enthalpy of sublimation. mdpi.com Computational methods, such as the G3(MP2)//B3LYP level of theory, have also been used to calculate this value. mdpi.com A study reported excellent agreement between the experimentally derived value and the mean value obtained through composite computational methods. mdpi.com

The enthalpic increment related to the hydroxyl group at position 7 is reported as -(201.6 ± 4.8) kJ·mol⁻¹. mdpi.com This value suggests a strong intramolecular interaction, likely an O−H···O hydrogen bond, which contributes significantly to the molecule's thermodynamic stability in the gas phase. mdpi.com

Table 1: Gas-Phase Standard Molar Enthalpy of Formation for this compound at T = 298.15 K

| Method | Value (kJ·mol⁻¹) |

|---|---|

| Experimental | -302.5 ± 5.0 |

| G3(MP2)//B3LYP (Mean Value) | -301.6 ± 4.8 |

Data sourced from a study on hydroxy-α-tetralone isomers. mdpi.com

The standard molar enthalpy of formation in the crystalline phase (ΔfH°m(cr)) is determined from the standard molar enthalpy of combustion (ΔcH°m(cr)). mdpi.com For this compound, the enthalpy of combustion was determined using static-bomb combustion calorimetry. mdpi.com

The standard molar enthalpy of sublimation (ΔgcrH°m), which is the energy required for the substance to transition from a solid to a gaseous state, was measured using Calvet microcalorimetry. mdpi.com These experimental values are fundamental for deriving the gas-phase enthalpy of formation. mdpi.com

Table 2: Experimental Enthalpies of Combustion and Sublimation for this compound at T = 298.15 K

| Thermodynamic Parameter | Value (kJ·mol⁻¹) |

|---|---|

| Standard Molar Enthalpy of Combustion, ΔcH°m(cr) | -4836.2 ± 3.4 |

| Standard Molar Enthalpy of Sublimation, ΔgcrH°m(cr) | 114.9 ± 3.6 |

Data sourced from a study on hydroxy-α-tetralone isomers. mdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to this compound to optimize its molecular geometry and calculate vibrational frequencies. mdpi.comresearchgate.net

The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a widely used exchange-correlation energy functional in DFT. For this compound, the B3LYP functional has been used for geometry optimization of the molecule. mdpi.comresearchgate.net This level of theory is part of the G3(MP2)//B3LYP composite method, indicating its foundational role in obtaining an accurate molecular structure before further energy calculations are performed. mdpi.comresearchgate.net The optimized geometry reveals that the hydroxyl group adopts a single stable configuration in the gas phase, stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. mdpi.com

In computational chemistry, a basis set is a set of functions used to represent the electronic wave function. For calculations on this compound, the 6-31G(d) basis set was used in conjunction with the B3LYP functional for geometry optimization and the calculation of vibrational frequencies. mdpi.comresearchgate.net These vibrational frequencies, scaled by a factor of 0.9613, are then used to derive gas-phase molar heat capacities via statistical thermodynamics. mdpi.com The use of polarization functions, denoted by (d), allows for a more accurate description of chemical bonding by accounting for the non-uniform distribution of electron density.

Composite Computational Methods (e.g., G3(MP2)//B3LYP)

Composite computational methods combine the results of several calculations to achieve high accuracy. The G3(MP2)//B3LYP method has been used to perform high-level ab initio calculations on this compound to determine its gas-phase standard molar enthalpy of formation. mdpi.comresearchgate.net This method involves an initial geometry optimization and frequency calculation at the B3LYP/6-31G(d) level, followed by a series of single-point energy calculations with more extensive basis sets and higher levels of electron correlation. mdpi.comresearchgate.net The results from these calculations are then combined to extrapolate to a high-accuracy energy. The calculated gas-phase enthalpy of formation for this compound using this method shows excellent agreement with experimental data, validating the computational approach. mdpi.com

Excited-State Intramolecular Proton Transfer (ESIPT) Processes

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule between a donor and acceptor group, facilitated by pre-existing intramolecular hydrogen bonding. mdpi.commdpi.com This process is initiated by photoexcitation and can lead to the formation of a transient tautomeric species with distinct photophysical properties, such as dual fluorescence. The ESIPT photocycle typically involves the initial excitation of the normal form (N) to its excited state (N), followed by a rapid proton transfer to form the excited tautomer (T), which then relaxes to the ground state tautomer (T) via emission, and finally reverts back to the ground state normal form (N).

This compound and its structural analogs, like 7-hydroxy-1-indanone (B1662038), are considered prototype molecules for studying ESIPT processes. mdpi.comnih.gov In these molecules, the hydroxyl group acts as the proton donor and the adjacent carbonyl group functions as the proton acceptor. The intramolecular hydrogen bond between these two groups creates the necessary conformation for the proton transfer to occur upon electronic excitation.

Studies on 7-hydroxy-1-indanone, a closely related compound, show that it undergoes an ultrafast rate of ESIPT, leading to a single, unique tautomer emission. nih.gov Computational modifications, such as fusing benzene (B151609) or naphthalene (B1677914) rings to the core structure, have been shown to fine-tune the energetics of the ESIPT process. nih.gov For instance, these modifications can lead to the establishment of an excited-state equilibrium between the normal and tautomer forms, resulting in dual emission. nih.gov This ability to modulate the emission properties makes ESIPT systems like this compound derivatives interesting for applications such as molecular sensors and laser dyes. mdpi.com

Theoretical modeling suggests that substitutions on the molecular backbone can significantly alter the potential energy surface, influencing whether ESIPT occurs. mdpi.com The process is sensitive to environmental factors and the specific electronic state (e.g., S1 vs. S2) from which the transfer occurs. mdpi.com

Conformational Analysis and Stability

Computational studies have been instrumental in determining the conformational preferences and thermodynamic stability of this compound and related structures. Conformational analysis reveals that this compound adopts a single, stable configuration in the gas phase. This stability is attributed to a strong intramolecular hydrogen bond between the hydroxyl group at the 7-position and the carbonyl oxygen at the 1-position. This interaction constrains the molecule, favoring a planar arrangement.

Similar findings have been reported for the analogous compound, 7-hydroxy-1-indanone. mdpi.com Theoretical calculations, specifically at the B3LYP/6-31G(d) level of theory, indicate that it also possesses only one stable conformer, corresponding to the global energy minimum. mdpi.com Experimental and theoretical methods both confirm that 7-hydroxy-1-indanone is thermodynamically more stable than its 6-hydroxy isomer in the gaseous phase, a direct consequence of the strong intramolecular hydrogen bond. mdpi.com The stability of related 2-amino-1,2,3,4-tetrahydro-1-naphthalenols has also been analyzed using MM2 theoretical calculations, showing a preference for conformations that allow for intramolecular hydrogen bonding. researchgate.netcdnsciencepub.com

| Parameter | Finding | Source |

| Conformation | Adopts a single stable configuration in the gas phase. | |

| Stabilizing Factor | Strong intramolecular hydrogen bonding between the C7-hydroxyl and C1-carbonyl groups. | mdpi.com |

| Molecular Arrangement | Constrained to a planar arrangement. | |

| Thermodynamic Stability | More stable than its 6-hydroxy isomer. | mdpi.com |

Molecular Dynamics Simulations (for related compounds)

While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the provided context, studies on related tetralone derivatives highlight the utility of this computational technique. MD simulations are used to investigate the dynamic behavior, binding stability, and interaction mechanisms of these compounds with biological targets like proteins. ekb.eg

For instance, MD simulations have been performed on various tetralone derivatives to assess their potential as inhibitors of specific enzymes or receptors. ekb.egnih.gov In one such study, a 20-nanosecond MD simulation was used to analyze the stability of a tetralone derivative bound to the caspase-7 receptor. ekb.eg Key metrics from these simulations, such as the Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and Radius of Gyration (Rg), provide insights into the stability of the protein-ligand complex over time. ekb.eg A stable RMSD value during the simulation suggests that the ligand remains securely in the binding pocket of the protein. ekb.egusd.ac.id

In another study on 4-hydroxy-α-tetralone derivatives, MD simulations over 200 nanoseconds were conducted to investigate their binding affinity with the human anti-inflammatory target TNF-α. researchgate.net The simulations revealed a binding energy ranging from -71.3 to -12.7 Kcal/mol, suggesting a likely inhibitory interaction. researchgate.net Similarly, MD simulations were used to study tetralone derivatives as inhibitors of the Macrophage Migration Inhibitory Factor (MIF), showing that these compounds bind efficiently to the protein's active site. nih.gov These examples demonstrate how MD simulations serve as a powerful tool to predict and analyze the molecular interactions of tetralone-based compounds.

| Related Compound Class | Simulation Target | Key Finding | Source |

| Tetralone derivatives with sulfonamide scaffold | Caspase-7 and BCL2 receptors | Ligand-protein complex was stable during a 20 ns simulation, indicating stable binding. | ekb.eg |

| 4-hydroxy-α-tetralone derivatives | Human TNF-α | Binding energy of -71.3 to -12.7 Kcal/mol suggests likely inhibition. | researchgate.net |

| E-2-arylmethylene-1-tetralones | Macrophage Migration Inhibitory Factor (MIF) | Compounds efficiently bind to MIF's active site and inhibit its tautomeric functions. | nih.gov |

| 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-β-carboline | Serotonin (B10506) transport protein | The complex was stable over a 50 ns simulation, with a binding energy of -11.6590 kJ/mol. | usd.ac.id |

Future Research Directions and Unexplored Avenues

Investigation of Novel Biological Targets

While 7-Hydroxy-1-tetralone is known to interact with certain biological molecules, its full range of targets remains to be explored. Future research should focus on identifying and validating novel biological targets to uncover new therapeutic applications.

Initial studies have shown that this compound and its derivatives can interact with the human histamine (B1213489) H3 receptor, which is significant for the development of treatments for neurological disorders. smolecule.comamazonaws.com Furthermore, it is known to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, suggesting its potential in mood regulation. smolecule.comresearchgate.net Research indicates that C7-substituted α-tetralones are promising MAO inhibitors and may serve as lead compounds for developing therapies for conditions like Parkinson's disease and depression. researchgate.net

Future investigations could employ a variety of techniques to uncover new targets:

Proteomics-based approaches: Affinity chromatography using immobilized this compound could isolate and identify binding proteins from cell lysates.

Genetic screening: High-throughput screening of genetic libraries could reveal genes that, when modulated, alter cellular sensitivity to the compound, thereby identifying potential pathways and targets.

Phenotypic screening: Observing the effects of the compound on various cell lines under different conditions can provide clues to its mechanism of action and potential new therapeutic areas.

Development of Targeted Drug Delivery Systems

To enhance the therapeutic efficacy and minimize potential off-target effects of this compound, the development of advanced drug delivery systems is crucial. Research in this area could lead to more precise targeting of diseased tissues and cells.

Current research on related compounds suggests that formulating them into prodrugs or drug conjugates can improve targeted delivery. lifechempharma.com Future strategies for this compound could include:

Nanoparticle Encapsulation: Encapsulating the compound in liposomes, polymeric nanoparticles, or other nanocarriers could improve its solubility, stability, and pharmacokinetic profile, allowing for controlled release and targeted delivery to specific sites in the body.

Prodrug Strategies: Designing prodrugs of this compound that are activated by specific enzymes or conditions present in the target tissue could enhance its site-specific action. google.com

Antibody-Drug Conjugates (ADCs): For applications like cancer therapy, conjugating this compound to an antibody that specifically recognizes a tumor antigen could deliver the compound directly to cancer cells.

Exploration of Structure-Activity Relationships for New Applications

Systematic modification of the this compound structure is a promising avenue for discovering derivatives with enhanced potency, selectivity, and novel biological activities. Structure-activity relationship (SAR) studies are fundamental to this endeavor.